N-({5-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)thiophene-2-carboxamide
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Overview
Description
N-({5-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)thiophene-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a trifluoromethoxyphenyl group, a thiophene ring, and an oxadiazole moiety, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of N-({5-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)thiophene-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with carbon disulfide and an alkylating agent under basic conditions to form the 1,3,4-oxadiazole ring.
Introduction of the Trifluoromethoxyphenyl Group: This step involves the reaction of the oxadiazole intermediate with 4-(trifluoromethoxy)phenyl isocyanate to form the corresponding carbamate.
Attachment of the Thiophene Ring: The final step includes the coupling of the carbamate intermediate with a thiophene-2-carboxylic acid derivative under appropriate conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-({5-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-({5-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Due to its potential biological activity, it may be investigated for its therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-({5-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethoxyphenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the oxadiazole and thiophene rings may contribute to its overall stability and reactivity. The exact pathways and targets involved depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
N-({5-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)thiophene-2-carboxamide can be compared with other similar compounds, such as:
Triflumuron: A synthetic insecticide with a similar trifluoromethoxyphenyl group, used primarily as a chitin synthesis inhibitor.
Other Oxadiazole Derivatives: Compounds containing the 1,3,4-oxadiazole ring, which are known for their diverse biological activities and applications in medicinal chemistry.
Thiophene Derivatives: Compounds with a thiophene ring, which are widely used in organic electronics and materials science.
The uniqueness of this compound lies in its combination of these structural features, which may confer distinct properties and applications.
Properties
IUPAC Name |
N-[[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O4S2/c18-17(19,20)28-11-5-3-10(4-6-11)22-13(25)9-30-16-24-23-14(27-16)8-21-15(26)12-2-1-7-29-12/h1-7H,8-9H2,(H,21,26)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOONJFSIROYOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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